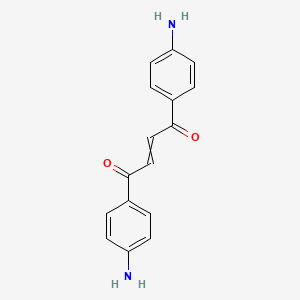
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione is an organic compound with the molecular formula C16H14N2O2. It is characterized by the presence of two amino groups attached to phenyl rings, which are connected by a but-2-ene-1,4-dione linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione can be synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with malonic acid, followed by reduction and amination reactions. The key steps include:
Condensation Reaction: 4-nitrobenzaldehyde reacts with malonic acid in the presence of a base (e.g., pyridine) to form 1,4-bis(4-nitrophenyl)but-2-ene-1,4-dione.
Reduction Reaction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination Reaction: The resulting intermediate is then subjected to amination to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides[][3].
Major Products
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used[][3].
Scientific Research Applications
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials[][4].
Mechanism of Action
The mechanism of action of 1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure with a methylene linker instead of a but-2-ene-1,4-dione linker.
4,4’-Diaminodiphenylsulfone: Contains a sulfone linker, offering different chemical properties and reactivity.
4,4’-Diaminodiphenylurea: Features a urea linker, providing unique biological activities.
Uniqueness
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione is unique due to its but-2-ene-1,4-dione linker, which imparts distinct electronic and steric properties. This structure allows for specific interactions and reactivity that are not observed in similar compounds with different linkers .
Properties
CAS No. |
143053-19-4 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1,4-bis(4-aminophenyl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C16H14N2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
InChI Key |
VRDNJCVLJAWJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
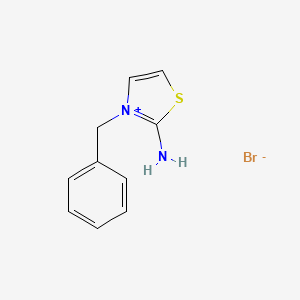
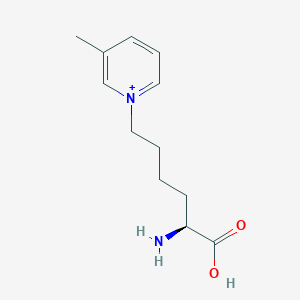

![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
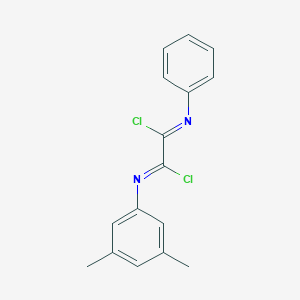

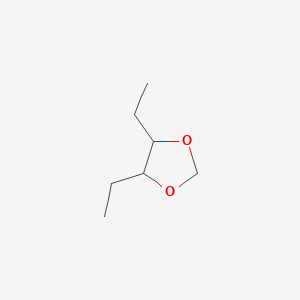
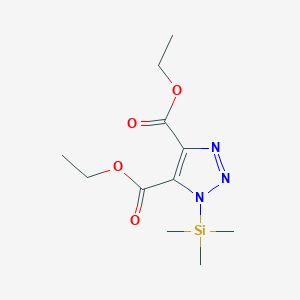
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
